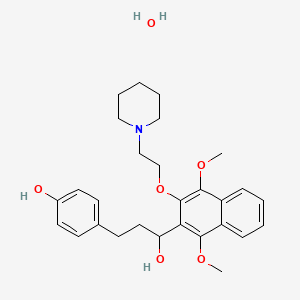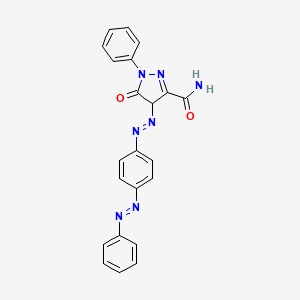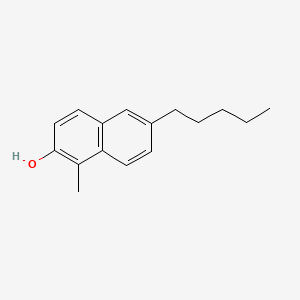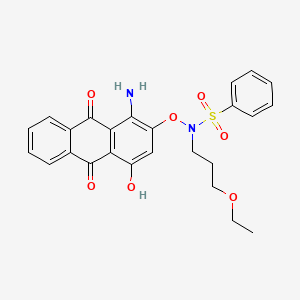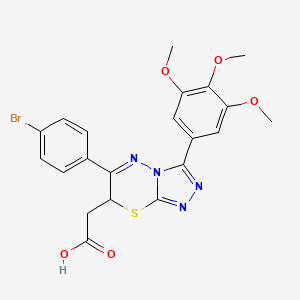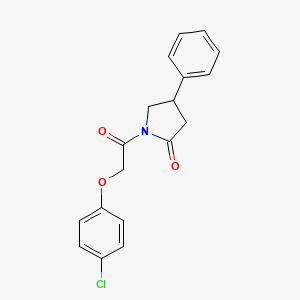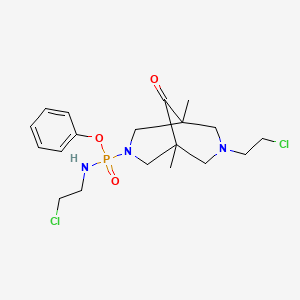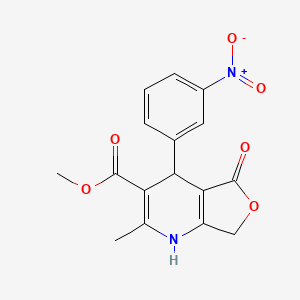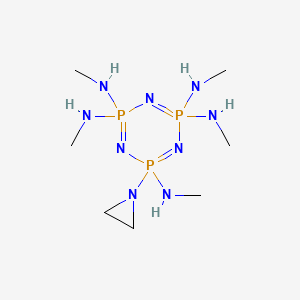
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate is a chemical compound with the molecular formula C9-H5-Cl2-N3-O2.H2-O and a molecular weight of 276.09 . This compound is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of amino and dichloro substituents on the cinnoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate typically involves the following steps:
Nitration: The starting material, cinnoline, undergoes nitration to introduce nitro groups at specific positions on the ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino-substituted cinnoline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The final step involves carboxylation of the cinnoline ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
- 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate
Comparison
Compared to its analogs, 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms enhance the compound’s reactivity and influence its interaction with biological targets. The dichloro derivative may also exhibit different pharmacokinetic and pharmacodynamic profiles compared to its dimethyl and fluoro counterparts.
Eigenschaften
CAS-Nummer |
161373-48-4 |
|---|---|
Molekularformel |
C9H5Cl2N3O2 |
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
4-amino-6,7-dichlorocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-3-6(2-5(4)11)13-14-8(7(3)12)9(15)16/h1-2H,(H2,12,13)(H,15,16) |
InChI-Schlüssel |
IMBXVSYZRSVZCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=NC(=C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


